(S)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
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Overview
Description
(S)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a complex organic compound featuring a tert-butyl group, a methoxyphenyl group, and a dihydrobenzo[d][1,3]oxaphosphole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole typically involves multi-step organic reactions. One common method involves the Steglich esterification, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates . This method uses dicyclohexylcarbodiimide (DCC) and a carboxylic acid to form an O-acylisourea intermediate, which then reacts with an alcohol to form the ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the phosphorus atom or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce new functional groups to the aromatic ring.
Scientific Research Applications
(S)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole involves its interaction with specific molecular targets and pathways. The tert-butyl group and methoxyphenyl group can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The dihydrobenzo[d][1,3]oxaphosphole core may play a role in stabilizing the compound’s conformation and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(tert-Butyl)-4-phenyl-2,3-dihydrobenzo[d][1,3]oxaphosphole: Lacks the methoxy group, which can affect its reactivity and applications.
(S)-3-(tert-Butyl)-4-(2-hydroxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole:
Uniqueness
(S)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is unique due to the presence of both the tert-butyl and methoxyphenyl groups, which confer specific steric and electronic properties. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(3S)-3-tert-butyl-4-(2-methoxyphenyl)-2H-1,3-benzoxaphosphole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21O2P/c1-18(2,3)21-12-20-16-11-7-9-14(17(16)21)13-8-5-6-10-15(13)19-4/h5-11H,12H2,1-4H3/t21-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMHHZSVDWJVQF-OAQYLSRUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1COC2=CC=CC(=C21)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@@]1COC2=CC=CC(=C21)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21O2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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